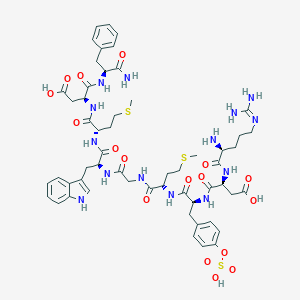
1,1-Diméthoxypropane
Vue d'ensemble
Description
Le 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside, communément appelé BCIG, est un composé organique constitué de galactose lié à un indole substitué. Il est largement utilisé comme substrat chromogène pour l'enzyme β-galactosidase. Lorsqu'il est clivé par la β-galactosidase, le BCIG produit un composé bleu insoluble, ce qui le rend particulièrement utile dans les techniques de biologie moléculaire telles que le criblage bleu-blanc pour le clonage dans les bactéries .
Applications De Recherche Scientifique
5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside is extensively used in scientific research, particularly in molecular biology and microbiology. Its primary application is in blue-white screening, a technique used to identify recombinant bacterial colonies that express β-galactosidase. The blue color produced by the hydrolysis of BCIG indicates the presence of the enzyme, allowing researchers to distinguish between colonies with and without the recombinant plasmid .
In addition to its use in cloning, BCIG is also employed in histochemical staining to detect β-galactosidase activity in tissues and cells. This application is valuable in studying gene expression and enzyme localization in various biological samples .
Mécanisme D'action
Target of Action
1,1-Dimethoxypropane is a chemical compound with the formula C5H12O2
Mode of Action
It’s known that it can undergo reactions . For instance, it can react with water to form propionaldehyde and methanol . The specifics of its interaction with its targets and the resulting changes are areas for future research.
Biochemical Pathways
It’s known that it can be involved in reactions, such as the reaction with water mentioned above . The downstream effects of these reactions on biochemical pathways would need further investigation.
Result of Action
As a chemical compound, it can participate in various chemical reactions . .
Analyse Biochimique
Biochemical Properties
It is known that this compound can participate in various biochemical reactions due to its reductive stability
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 1,1-Dimethoxypropane vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside implique la réaction du 5-bromo-4-chloro-3-indolyl avec le β-D-galactopyranoside dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde (DMSO) et un catalyseur pour faciliter le couplage des parties indole et galactopyranoside .
Méthodes de production industrielle : En milieu industriel, la production de 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside est réalisée dans des réacteurs à grande échelle où les conditions réactionnelles sont soigneusement contrôlées pour garantir un rendement et une pureté élevés. Le procédé implique l'utilisation de matières premières de haute pureté et des mesures strictes de contrôle qualité pour produire le composé à l'échelle commerciale .
Analyse Des Réactions Chimiques
Types de réactions : Le 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside subit une hydrolyse lorsqu'il est exposé à la β-galactosidase. L'enzyme clive la liaison β-glycosidique, ce qui conduit à la formation de galactose et de 5-bromo-4-chloro-3-hydroxyindole .
Réactifs et conditions courants : La réaction d'hydrolyse nécessite la présence de β-galactosidase, qui agit comme un catalyseur. La réaction est généralement effectuée dans une solution tampon aqueuse à un pH optimal pour l'activité de l'enzyme .
Principaux produits : Les principaux produits de la réaction d'hydrolyse sont le galactose et le 5-bromo-4-chloro-3-hydroxyindole. Ce dernier composé dimérise et s'oxyde pour former un produit bleu intense, insoluble .
Applications de recherche scientifique
Le 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside est largement utilisé dans la recherche scientifique, en particulier en biologie moléculaire et en microbiologie. Sa principale application est le criblage bleu-blanc, une technique utilisée pour identifier les colonies bactériennes recombinantes qui expriment la β-galactosidase. La couleur bleue produite par l'hydrolyse du BCIG indique la présence de l'enzyme, permettant aux chercheurs de distinguer les colonies avec et sans le plasmide recombinant .
En plus de son utilisation dans le clonage, le BCIG est également utilisé dans la coloration histochimique pour détecter l'activité de la β-galactosidase dans les tissus et les cellules. Cette application est précieuse pour étudier l'expression génique et la localisation enzymatique dans divers échantillons biologiques .
Mécanisme d'action
Le mécanisme d'action du 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside implique son hydrolyse par l'enzyme β-galactosidase. L'enzyme clive la liaison β-glycosidique entre les parties galactose et indole, ce qui libère le galactose et le 5-bromo-4-chloro-3-hydroxyindole. Ce dernier composé dimérise ensuite et s'oxyde pour former un produit bleu intense .
Comparaison Avec Des Composés Similaires
Le 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside est similaire à d'autres substrats chromogènes utilisés pour détecter l'activité de la β-galactosidase, tels que le 5-bromo-4-chloro-3-indolyl-α-D-galactopyranoside (Xαgal). Les deux composés produisent une couleur bleue lors de l'hydrolyse par leurs enzymes respectives, la β-galactosidase et l'α-galactosidase .
Le 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside est unique en son utilisation répandue dans le criblage bleu-blanc, ce qui en fait un choix privilégié pour les applications de biologie moléculaire. D'autres composés similaires comprennent le 5-bromo-4-chloro-3-indolyl-phosphate (BCIP), utilisé pour détecter l'activité de la phosphatase alcaline, et le 5-bromo-4-chloro-3-indolyl-sulfate (BCIS), utilisé pour détecter l'activité de la sulfatases .
Conclusion
Le 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside est un composé précieux dans la recherche scientifique, en particulier en biologie moléculaire et en microbiologie. Sa capacité à produire une couleur bleue lors de l'hydrolyse par la β-galactosidase en fait un outil essentiel pour détecter l'activité enzymatique et identifier les colonies bactériennes recombinantes. Les propriétés uniques du composé et ses applications répandues mettent en évidence son importance dans divers domaines d'études.
Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à demander!
Propriétés
IUPAC Name |
1,1-dimethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-4-5(6-2)7-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOXNNAWANDJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197142 | |
| Record name | 1,1-Dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4744-10-9 | |
| Record name | 1,1-Dimethoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4744-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004744109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-Dimethoxypropane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VV73VDA7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 1,1-Dimethoxypropane when subjected to electron impact in a mass spectrometer?
A1: Research using mass-analyzed ion kinetic energy (MIKE) spectrometry and deuterium labeling revealed that 1,1-Dimethoxypropane undergoes unique fragmentation pathways under electron impact []. Interestingly, the molecular ion of 1,1-Dimethoxypropane is detected in very low abundance, even at low electron energies. The fragmentation primarily involves sequential transfers of a methyl group and a hydrogen atom to an ether oxygen, leading to the formation of protonated dimethyl ether (m/z 47) []. For example, the fragment ion at m/z 103 ([1-H]+) undergoes this process, as do other fragments like [2-CH3]+ (m/z 89) and [1-C2H5]+ (m/z 75) []. The study also observed that the length of the alkyl chain (R) in the fragment ion RC(OCH3)=O+CH3 influences the fragmentation pattern. As the chain length decreases, the sequential transfer pathway becomes more dominant. Conversely, longer chains favor the loss of CH3OCH3, generating the RCO+ ion []. These observations highlight the influence of structural features on the fragmentation behavior of 1,1-Dimethoxypropane under electron impact.
Q2: Can 1,1-Dimethoxypropane undergo acetal interchange reactions in neutral conditions?
A2: Unfortunately, the provided abstract [] does not offer details on the specific outcomes of the acetal interchange of 1,1-Dimethoxypropane with 1,2-Propylene Glycol. Further investigation into the full text of the research article is necessary to answer this question thoroughly.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


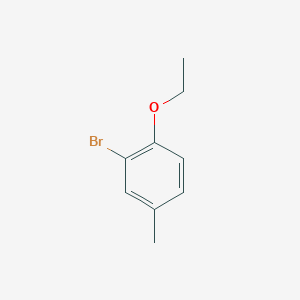
![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)
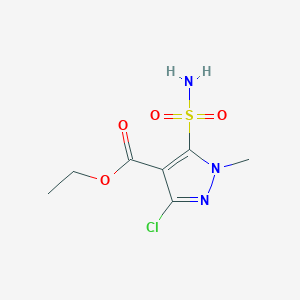

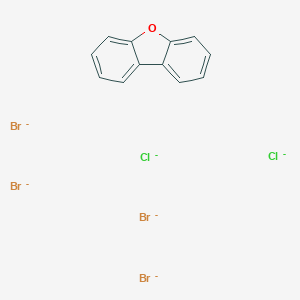

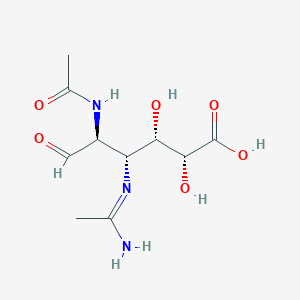

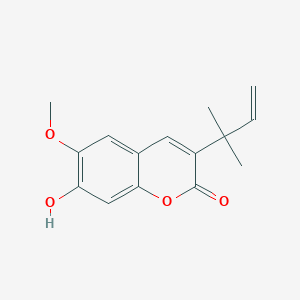
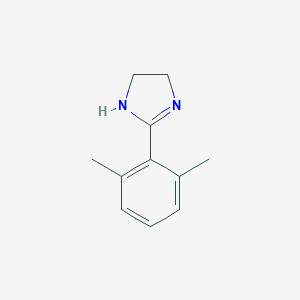
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)
